D77VNR6RKH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NZ-314 is a small molecule drug initially developed by Nippon Zoki Pharmaceutical Co. Ltd. It functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been investigated for its potential therapeutic applications in treating complications related to diabetes, such as diabetic neuropathy and retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NZ-314 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic aldehydes with hydrazine derivatives under controlled conditions.
Functional group modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity against aldose reductase. These steps typically require the use of reagents such as acyl chlorides, anhydrides, and bases like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of NZ-314 would involve scaling up the synthetic route while ensuring consistency and quality. This includes:
Batch processing: Large-scale reactors are used to carry out the chemical reactions under controlled temperatures and pressures.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the product.
Safety measures: Proper handling of reagents and waste management protocols are implemented to ensure environmental and worker safety.
Chemical Reactions Analysis
Types of Reactions: NZ-314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.
Substitution: NZ-314 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Reduced forms with modified functional groups.
Substitution products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating cellular pathways involved in oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for managing diabetic complications, particularly diabetic neuropathy and retinopathy.
Industry: Potential applications in the development of new drugs targeting aldose reductase and related enzymes.
Mechanism of Action
NZ-314 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, NZ-314 reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and subsequent osmotic stress in cells. This mechanism is particularly beneficial in preventing or mitigating the complications of diabetes, such as neuropathy and retinopathy .
Comparison with Similar Compounds
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An early aldose reductase inhibitor that showed promise but was discontinued due to adverse effects.
Tolrestat: Similar to sorbinil, it was discontinued due to safety concerns.
Comparison:
Efficacy: NZ-314 has shown comparable efficacy to other aldose reductase inhibitors like epalrestat in preclinical studies.
Safety: NZ-314 has demonstrated a favorable safety profile in early-phase clinical trials, with fewer adverse effects compared to sorbinil and tolrestat.
Properties
CAS No. |
128043-99-2 |
---|---|
Molecular Formula |
C12H9N3O7 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-[3-[(3-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-2-1-3-8(4-7)15(21)22/h1-4H,5-6H2,(H,16,17) |
InChI Key |
YREIRIKJAMPPHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Synonyms |
3-((5-chlorobenzothiazol-2-yl)methyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid CBTM-THPA NZ-314 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.